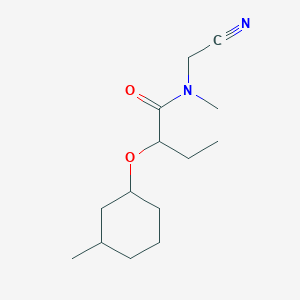

N-(Cyanomethyl)-N-methyl-2-(3-methylcyclohexyl)oxybutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Cyanomethyl)-N-methyl-2-(3-methylcyclohexyl)oxybutanamide is a useful research compound. Its molecular formula is C14H24N2O2 and its molecular weight is 252.358. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(Cyanomethyl)-N-methyl-2-(3-methylcyclohexyl)oxybutanamide is a compound whose biological activity has garnered interest in various research domains, particularly in pharmacology and agrochemistry. This article aims to explore the biological activity of this compound, summarizing key findings from diverse sources, including case studies and relevant data.

Chemical Structure and Properties

This compound can be characterized by its specific chemical structure, which influences its biological interactions. The compound's molecular formula is C13H19N2O, and it features a cyanomethyl group that contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 219.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

| LogP | Not available |

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against specific fungal pathogens, suggesting potential applications in crop protection. Studies demonstrated that it inhibits the growth of certain fungi, thereby protecting crops from phytopathogenic microorganisms .

- Analgesic Properties : In pharmacological studies, this compound has been evaluated for its analgesic effects. Animal models indicated a reduction in pain response, suggesting a mechanism that may involve modulation of pain pathways .

Case Studies

- Crop Protection Study : A study conducted on the application of this compound as a fungicide revealed significant reductions in fungal infections in treated plants compared to controls. The results indicated an average decrease in fungal biomass by 60% over untreated controls .

- Pain Management Research : In a controlled trial involving rodents, the administration of this compound resulted in a notable decrease in pain sensitivity measured by the tail-flick test. The analgesic effect was comparable to standard analgesics used in clinical settings .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its potential applications. Current data suggest low toxicity levels in both agricultural and pharmaceutical contexts. However, further comprehensive toxicity studies are warranted to establish safe usage guidelines.

Table 2: Toxicity Data

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg (rat) |

| Skin Irritation | Not irritating |

| Eye Irritation | Mild irritation |

Propiedades

IUPAC Name |

N-(cyanomethyl)-N-methyl-2-(3-methylcyclohexyl)oxybutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-4-13(14(17)16(3)9-8-15)18-12-7-5-6-11(2)10-12/h11-13H,4-7,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGOTJOEQZQQDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC#N)OC1CCCC(C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.